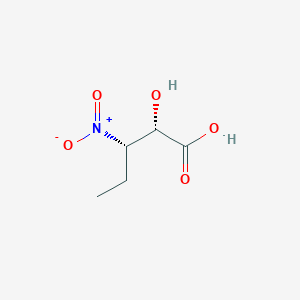

(2S,3S)-2-hydroxy-3-nitropentanoic acid

Description

Contextualizing Nitro-Hydroxy Carboxylic Acids in Organic Synthesis and Chemical Biology

Nitro-hydroxy carboxylic acids are a class of organic compounds that have garnered significant attention in the realms of organic synthesis and chemical biology. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of neighboring functional groups and serves as a precursor to a variety of other functionalities, most notably amines. mdpi.com The hydroxyl and carboxylic acid moieties are also key players in many biological processes and are common features in natural products and pharmaceuticals. nih.gov

In organic synthesis, the strategic placement of nitro and hydroxyl groups on a carboxylic acid backbone allows for a wide range of chemical transformations. The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are the direct precursors to nitro-hydroxy carboxylic acids. acs.orgorganic-chemistry.org These β-nitro alcohols can then be oxidized to the corresponding α-nitro ketones or reduced to β-amino alcohols, highlighting the synthetic versatility of this class of compounds. acs.org

From a chemical biology perspective, nitro-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. mdpi.com Nitro fatty acids, for instance, are known to be involved in cellular signaling pathways. chemrevlett.com Similarly, hydroxy carboxylic acids are integral to numerous metabolic pathways and can act as signaling molecules themselves. nih.gov The combination of these functional groups in a single molecule, as seen in nitro-hydroxy carboxylic acids, presents opportunities for the development of novel bioactive compounds and probes to study biological systems.

Significance of Stereochemistry in Chiral Organic Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical concept in organic chemistry and is of paramount importance in biological systems. rsc.orgacs.org Molecules that are non-superimposable mirror images of each other are known as enantiomers and are a type of stereoisomer. acs.org A molecule that is chiral, meaning it possesses "handedness," can exist as one of two enantiomers. rsc.org

The significance of stereochemistry lies in the fact that the physiological and pharmacological effects of chiral molecules can differ dramatically between their enantiomers. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. enamine.net Therefore, the ability to synthesize a molecule with a specific stereochemistry, known as asymmetric synthesis, is a major focus of modern organic chemistry. rsc.org

The compound (2S,3S)-2-hydroxy-3-nitropentanoic acid has two chiral centers, at the C2 and C3 positions. The (2S,3S) designation specifies the absolute configuration at these centers, defining a unique stereoisomer. The precise spatial arrangement of the hydroxyl, nitro, and carboxylic acid groups is crucial for its intended use as a chiral building block in the synthesis of stereochemically pure target molecules.

| Term | Definition |

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. rsc.org |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. acs.org |

| Diastereomers | Stereoisomers that are not mirror images of each other. |

| Stereocenter | An atom, typically carbon, that is bonded to four different groups, giving rise to stereoisomers. |

| Asymmetric Synthesis | A method of chemical synthesis that produces a specific stereoisomer of a chiral product. rsc.org |

Overview of this compound as a Versatile Synthetic Intermediate

This compound is considered a versatile synthetic intermediate due to the strategic arrangement of its functional groups and its defined stereochemistry. Its utility stems from the ability to selectively transform each of its functional groups into other valuable moieties.

The primary route to synthesizing the core structure of this compound involves the asymmetric Henry reaction between an α-ketoester and a nitroalkane. acs.orgnih.gov This reaction, often catalyzed by chiral metal complexes or organocatalysts, can produce β-nitro α-hydroxy esters with high enantioselectivity. acs.orgrsc.orgnih.gov Subsequent hydrolysis of the ester group would then yield the desired carboxylic acid.

The synthetic potential of β-nitro α-hydroxy esters, and by extension this compound, is significant. For example, the nitro group can be reduced to an amine, providing access to chiral β-amino-α-hydroxy acids, which are important structural motifs in many biologically active compounds, including some antibiotics and enzyme inhibitors. acs.org The carboxylic acid and hydroxyl groups can also be modified through various standard organic transformations.

Key Synthetic Transformations of the β-Nitro α-Hydroxy Acid Scaffold:

| Functional Group | Transformation | Resulting Functional Group |

| Nitro Group | Reduction | Amine |

| Carboxylic Acid | Esterification | Ester |

| Hydroxyl Group | Oxidation | Ketone |

| Carboxylic Acid | Amide Coupling | Amide |

By leveraging the reactivity of its constituent functional groups, this compound serves as a valuable platform for the construction of a diverse array of more complex chiral molecules for applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO5 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(2S,3S)-2-hydroxy-3-nitropentanoic acid |

InChI |

InChI=1S/C5H9NO5/c1-2-3(6(10)11)4(7)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m0/s1 |

InChI Key |

MGGPRPIBQJGVCS-IMJSIDKUSA-N |

Isomeric SMILES |

CC[C@@H]([C@@H](C(=O)O)O)[N+](=O)[O-] |

Canonical SMILES |

CCC(C(C(=O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3s 2 Hydroxy 3 Nitropentanoic Acid

Stereoselective and Enantioselective Synthesis

The synthesis of enantiomerically pure compounds like (2S,3S)-2-hydroxy-3-nitropentanoic acid requires methods that can differentiate between stereoisomers. Stereoselective and enantioselective strategies are paramount in achieving high purity of the target molecule.

Chiral Auxiliaries and Catalytic Approaches

Chiral auxiliaries are reusable chemical entities that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinones, derived from amino acids, are a prominent class of auxiliaries used in stereoselective aldol (B89426) reactions, which are analogous to the nitroaldol (Henry) reaction required for this synthesis. nih.gov

In a typical approach, an achiral N-acetyl oxazolidinone can be attached to a glyoxylic acid derivative. The auxiliary then sterically guides the approach of a nucleophile. For the synthesis of the target acid, the boron enolate of an N-acyl oxazolidinone would be generated, typically using a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine. wikipedia.org This enolate would then react with a nitroalkane, like 1-nitropropane (B105015), to establish the two new stereocenters. The specific stereochemistry of the auxiliary dictates the absolute configuration of the product. After the reaction, the auxiliary is cleaved and can be recovered.

Catalytic approaches offer an atom-economical alternative. While direct catalytic methods for this specific target are not widely documented, related transformations highlight the potential. For instance, palladium-catalyzed reactions have been employed for the stereocontrolled synthesis of complex scaffolds like 3-hydroxy-2-piperidinone carboxamides, demonstrating the power of catalysis in controlling stereochemistry during bond formation. nih.gov

Diastereoselective Henry (Nitroaldol) Reactions

The Henry reaction is a cornerstone for the synthesis of β-nitro alcohols and is the most direct method for constructing the carbon skeleton of this compound. This reaction involves the base-catalyzed C-C bond formation between a nitroalkane (1-nitropropane) and an aldehyde (the aldehyde derivative of glyoxylic acid). The primary challenge is controlling the diastereoselectivity to favor the syn or anti product.

To achieve the desired (2S,3S) configuration, a diastereoselective variant of the Henry reaction is essential. This is often accomplished using chiral catalysts or by employing chiral auxiliaries as described previously. The choice of catalyst, solvent, and reaction temperature can significantly influence the stereochemical outcome. For example, in analogous aldol reactions for synthesizing similar β-hydroxy acids, different Lewis acids and bases are used to control the geometry of the intermediate enolate, which in turn determines the final diastereoselectivity. nih.gov

Table 1: Diastereoselectivity in Analogous Aldol Reactions

| Chiral Auxiliary/Precursor | Reactant | Lewis Acid/Base | Solvent | Diastereomeric Ratio (syn:anti) | Yield |

| Chloroacetyloxazolidinone 3 nih.gov | Silyl-protected aldehyde 2 nih.gov | Dibutylboron enolate | Not Specified | 78:22 | 70% |

| Chloroacetyloxazolidinone 4 nih.gov | Silyl-protected aldehyde 2 nih.gov | Dibutylboron enolate | Not Specified | 82:18 | 75% |

This table presents data from analogous reactions to illustrate the principle of diastereoselective control.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. nih.gov This approach can provide access to enantiomerically pure compounds under mild conditions. One strategy involves the kinetic resolution of a racemic mixture. For example, a racemic ester of 2-hydroxy-3-nitropentanoic acid could be subjected to hydrolysis by a lipase, such as Novozyme 435. The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester (e.g., the desired (S)-enantiomer) from the hydrolyzed acid (the (R)-enantiomer). researchgate.net

Alternatively, a stereoselective enzymatic aldol addition can be employed. Aldolases are enzymes that catalyze aldol reactions with high stereocontrol. A hypothetical route could involve an aldolase (B8822740) catalyzing the reaction between 1-nitropropane and a pyruvate (B1213749) derivative to form the precursor to this compound with high enantiomeric excess. nih.gov Studies on related molecules have shown that balancing biocatalyst loading and substrate concentrations is key to optimizing yield and enantiopurity. nih.gov

Table 2: Examples of Chemoenzymatic Resolutions and Syntheses

| Enzyme/Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Nocardia globerula | n-butyl 2-hydroxy-3-nitropropionate | (R)-2-hydroxy-3-nitropropionate | 92% | nih.gov |

| MBP-YfaU / KPHMT | L-α-amino acids + Formaldehyde | 3-substituted 4-hydroxy-2-oxoacids | 91–98% | nih.gov |

This table shows results for related substrates, demonstrating the effectiveness of chemoenzymatic methods.

Synthesis from Chiral Pool Precursors

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or hydroxy acids, as starting materials. tcichemicals.comresearchgate.net This approach leverages the existing stereocenters of the starting material to build the target molecule.

For this compound, L-threonine is an ideal chiral pool precursor as it possesses the required (2S,3S) stereochemistry. A potential synthetic route would involve the chemical modification of L-threonine. The key transformation would be the conversion of the C-2 amino group into a nitro group while retaining the stereochemistry. This could be achieved through a multi-step sequence, for example, via diazotization followed by displacement or through a stereoretentive oxidation process. The carboxylic acid and hydroxyl groups would likely require protection during these transformations. This strategy elegantly transfers the natural chirality of the amino acid to the final product. The use of other chiral precursors like L-malic acid or tartaric acid is also a well-established strategy for synthesizing various chiral building blocks. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Enantiopurity and Yield

Achieving high enantiopurity and chemical yield requires careful optimization of all reaction parameters. In diastereoselective Henry reactions employing chiral auxiliaries, the choice of Lewis acid (e.g., TiCl₄, SnCl₄, or boron triflates) and base can dramatically affect the stereochemical outcome. wikipedia.org The solvent also plays a critical role; for example, in some catalytic reactions, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be superior to others. nih.gov

Temperature is another crucial factor. Lowering the temperature often enhances selectivity by favoring the transition state that leads to the desired stereoisomer. In some cases, the choice of temperature can even invert the stereochemical preference of a reaction. researchgate.net

In chemoenzymatic methods, optimization involves adjusting parameters such as pH, temperature, substrate concentration, and enzyme loading. nih.gov For cross-metathesis reactions used in building blocks for similar acids, the type of catalyst (e.g., Grubbs II catalyst), its loading, and the method of its addition (e.g., via syringe pump) have been optimized to maximize yields. frontiersin.org The goal is to find a balance that maximizes the enzyme's catalytic efficiency and stability while ensuring high conversion and stereoselectivity.

Comprehensive Analysis of Chemical Reactivity and Transformations

Reactions Involving the Nitro Group

The nitro group is a versatile functional group in organic synthesis, primarily known for its strong electron-withdrawing nature and its ability to be transformed into other functionalities. nih.govmdpi.com

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to a primary amine is one of its most significant transformations, providing a route to valuable amino compounds. rasayanjournal.co.in Aliphatic nitro compounds, such as (2S,3S)-2-hydroxy-3-nitropentanoic acid, can be readily reduced to their corresponding amines. wikipedia.orgslideshare.net This conversion can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. commonorganicchemistry.comfrontiersin.org

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas. google.com The choice of catalyst can be crucial, for instance, Raney nickel is often preferred when trying to avoid the dehalogenation of aromatic halides that can occur with Pd/C. commonorganicchemistry.com Other reducing agents like iron metal in acidic media or samarium diiodide can also be employed for the reduction of aliphatic nitro compounds. wikipedia.org The resulting product from the reduction of this compound would be (2S,3S)-3-amino-2-hydroxypentanoic acid, a chiral amino acid derivative.

| Reaction | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Nickel | (2S,3S)-3-amino-2-hydroxypentanoic acid |

| Metal Reduction | Fe, acetic acid (reflux) | (2S,3S)-3-amino-2-hydroxypentanoic acid |

| Chemical Reduction | Samarium diiodide | (2S,3S)-3-amino-2-hydroxypentanoic acid |

Other Nitro-Group Functionalizations

Beyond reduction to amines, the nitro group can participate in a variety of other chemical transformations. Its strong electron-withdrawing character activates adjacent carbon atoms and can influence the reactivity of the entire molecule. nih.govmdpi.com

The nitro group can act as a good leaving group in certain reactions, facilitating substitution reactions. nih.govnih.gov Additionally, the acidity of the α-hydrogen to the nitro group allows for the formation of a nitronate anion, which can act as a nucleophile in various carbon-carbon bond-forming reactions, such as the Henry reaction (nitro-aldol reaction). nih.govwikipedia.org However, in the case of this compound, the α-hydrogen is on a tertiary carbon, which would limit its participation in such reactions.

The nitro group can also be involved in cycloaddition reactions and can be transformed into other functional groups like oximes or carbonyls via the Nef reaction. wikipedia.orgnih.govwikipedia.org The Nef reaction involves the conversion of a primary or secondary nitroalkane to the corresponding aldehyde or ketone.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for various chemical modifications, including oxidation and derivatization for protection or activation.

Oxidation Pathways

Secondary alcohols can be oxidized to form ketones. byjus.comchemistryviews.orglibretexts.org This transformation is a fundamental reaction in organic chemistry. byjus.com A variety of oxidizing agents can be employed for this purpose, including chromic acid (H₂CrO₄), generated from chromium trioxide (CrO₃) and sulfuric acid, or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in an acidic solution. libretexts.orgchemguide.co.uk The color change of the chromium reagent from orange (Cr⁶⁺) to green (Cr³⁺) can be used as a visual indicator of the reaction's progress. chemistryviews.orgchemguide.co.uk More modern and milder reagents like Dess-Martin periodinane or Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are also effective for this conversion, often providing higher yields and avoiding the use of toxic chromium compounds. chemistryviews.orglibretexts.org The oxidation of this compound would yield (3S)-3-nitro-2-oxopentanoic acid, an α-keto acid. mdpi.comorganic-chemistry.orgacs.orggoogle.com

| Oxidizing Agent | Product |

| Chromic acid (H₂CrO₄) | (3S)-3-nitro-2-oxopentanoic acid |

| Sodium/Potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) | (3S)-3-nitro-2-oxopentanoic acid |

| Dess-Martin periodinane | (3S)-3-nitro-2-oxopentanoic acid |

| Swern Oxidation (DMSO, oxalyl chloride) | (3S)-3-nitro-2-oxopentanoic acid |

Derivatization for Protection and Activation

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. libretexts.orglabinsights.nl The hydroxyl group can be converted into less reactive functionalities such as ethers or esters. libretexts.orghighfine.com Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are stable under many reaction conditions but can be easily removed. zmsilane.comhighfine.comsigmaaldrich.com Another class of protecting groups are acetals, such as tetrahydropyranyl (THP) ethers, which are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. zmsilane.comhighfine.com

Conversely, the hydroxyl group can be "activated" to make it a better leaving group for nucleophilic substitution reactions. youtube.comntu.ac.ukspherotech.com Hydroxide itself is a poor leaving group. Conversion of the alcohol to a tosylate (OTs) or mesylate (OMs) by reaction with tosyl chloride or mesyl chloride, respectively, transforms the hydroxyl into a good leaving group, facilitating SN1 or SN2 reactions. highfine.comyoutube.com

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality in this compound is a versatile handle for various transformations, most notably the formation of esters and amides. google.comtrea.com

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. rsc.org For α-hydroxy acids, specific methods have been developed to achieve chemoselective esterification. rsc.org

Amide formation is another key reaction of carboxylic acids. aklectures.comchemguide.co.uk This can be accomplished by reacting the carboxylic acid with an amine. libretexts.org However, this direct reaction often requires harsh conditions. libretexts.org More commonly, the carboxylic acid is first activated by converting it into a more reactive derivative, such as an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄). aklectures.comlibretexts.orgnih.gov These activating agents facilitate the reaction with the amine under milder conditions to produce the corresponding amide. aklectures.comnih.gov

Esterification and Amidation Reactions

The presence of a carboxylic acid functional group allows this compound to undergo esterification and amidation, which are fundamental transformations for creating derivatives with modified physicochemical properties.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

For instance, the reaction with ethanol (B145695) would yield ethyl (2S,3S)-2-hydroxy-3-nitropentanoate. The reaction of the related 2-hydroxy-3-nitropropionic acid to form its n-butyl ester has been reported in the context of microbial resolution studies, indicating that the presence of the α-hydroxy and β-nitro groups does not preclude this transformation. nih.gov

Table 1: Representative Esterification Conditions

| Alcohol | Catalyst | Reaction Conditions | Product |

| Ethanol | Sulfuric Acid (H₂SO₄) | Reflux | Ethyl (2S,3S)-2-hydroxy-3-nitropentanoate |

| Methanol | Tosic Acid (TsOH) | Heat, removal of water | Methyl (2S,3S)-2-hydroxy-3-nitropentanoate |

| n-Butanol | Lipase (enzymatic) | Mild temperature | n-Butyl (2S,3S)-2-hydroxy-3-nitropentanoate |

Amidation:

The formation of amides from this compound involves the reaction of the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. nih.gov

A study on the amidation of a similar α-hydroxy-β-amino acid derivative highlighted a potential complication: the formation of a homobislactone, a cyclic dimer, which can reduce the yield of the desired amide, especially with sterically hindered amines. nih.gov This suggests that the α-hydroxyl group can participate in side reactions during the activation of the carboxyl group.

Alternatively, direct amidation of α-hydroxy acids like lactic acid with primary amines has been achieved under solvent- and catalyst-free conditions at elevated temperatures, offering a greener and more direct route to N-aryl α-hydroxy amides. researchgate.net

Table 2: Potential Amidation Conditions

| Amine | Coupling Reagents | Solvent | Product |

| Benzylamine | EDC, HOBt | Dichloromethane (DCM) | N-benzyl-(2S,3S)-2-hydroxy-3-nitropentanamide |

| Aniline | Heat (solvent-free) | None | N-phenyl-(2S,3S)-2-hydroxy-3-nitropentanamide |

Decarboxylation Studies

The decarboxylation of this compound, which involves the loss of carbon dioxide from the carboxyl group, is a plausible transformation, although the specific conditions and products would be highly dependent on the reaction mechanism. α-Hydroxy acids can undergo oxidative decarboxylation in the presence of metal catalysts and oxygen, yielding a ketone or aldehyde with one less carbon atom. nih.govnih.gov In the case of our target molecule, this would likely lead to the formation of 1-nitro-2-butanone.

Non-oxidative decarboxylation is also a possibility. The mechanism of decarboxylation of β-keto acids is well-known and proceeds through a cyclic transition state upon heating. youtube.com While our molecule is not a β-keto acid, the presence of the electron-withdrawing nitro group at the β-position could facilitate decarboxylation under certain conditions. Studies on α-nitrocarboxylic acids have also explored their decomposition, which can be complex. acs.org The decarboxylation of α-hydroxy-β-keto acids has been shown to be influenced by enzymatic conditions, suggesting that biocatalysis could also be a route for the decarboxylation of our target compound. rsc.org

Multi-functional Group Transformations and Cascade Reactions

The multiple functional groups in this compound make it an interesting substrate for multi-functional group transformations and cascade reactions, where a series of reactions occur in a single pot, often leading to the rapid construction of complex molecular architectures.

While specific cascade reactions involving this molecule have not been documented, its structure lends itself to such possibilities. For instance, a Passerini reaction, a multi-component reaction involving a carboxylic acid, an isocyanide, and a carbonyl compound, could potentially be employed. beilstein-journals.org If the nitro group were to be reduced to a carbonyl, a subsequent intramolecular reaction could lead to the formation of a heterocyclic scaffold.

Another possibility involves the reduction of the nitro group to an amine. The resulting α-hydroxy-β-amino acid is a valuable building block in medicinal chemistry. The simultaneous protection or reaction of the hydroxyl and carboxyl groups, followed by transformations of the nitro group, could lead to a variety of complex structures. For example, a tandem reduction-lactamization sequence could potentially yield a substituted piperidinone ring system, a common motif in pharmacologically active compounds.

The development of such cascade reactions would be a testament to the synthetic utility of this chiral, multi-functionalized building block.

In Depth Stereochemical Characterization and Elucidation

Absolute Configuration Determination Methodologies

The unambiguous assignment of the (2S,3S) absolute configuration at the C2 and C3 stereocenters of 2-hydroxy-3-nitropentanoic acid is fundamental to its stereochemical characterization. Several powerful analytical techniques are employed for this purpose.

X-Ray Crystallography: This is often considered the definitive method for determining the absolute configuration of crystalline compounds. researchgate.netresearchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated. researchgate.net For light-atom molecules like (2S,3S)-2-hydroxy-3-nitropentanoic acid, which lacks heavy atoms, determining the absolute configuration can be challenging due to weak anomalous scattering effects. researchgate.netmit.edu However, modern diffractometers and computational methods, such as the Flack parameter, can often provide a reliable assignment even with only oxygen and nitrogen atoms present. researchgate.netmit.edu Co-crystallization with a chiral compound of known configuration can also be employed to facilitate the determination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for determining absolute configuration, particularly when a crystalline sample is not available. This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). oup.comfrontiersin.org For this compound, the hydroxyl group can be esterified with a chiral acid like (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.net The resulting diastereomeric esters will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration based on established models. frontiersin.org Chiral shift reagents, such as optically active mandelic acid, can also be used to form transient diastereomeric complexes that induce observable chemical shift differences between enantiomers. rsc.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.orgnih.govamericanlaboratory.com The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum of this compound with the spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. nih.govnih.gov This method is particularly valuable for molecules in solution and does not require crystallization. americanlaboratory.com

| Methodology | Principle | Application to this compound | Key Advantages |

|---|---|---|---|

| X-Ray Crystallography | Diffraction of X-rays by a single crystal to generate a 3D electron density map. researchgate.net | Requires a high-quality single crystal. The absolute configuration is determined by anomalous dispersion effects. researchgate.net | Provides definitive 3D structural information. nih.gov |

| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR spectra upon reaction with a CDA. oup.com | Esterification of the hydroxyl group with (R)- and (S)-Mosher's acid and analysis of the ¹H or ¹⁹F NMR spectra. frontiersin.orgresearchgate.net | Applicable to non-crystalline samples in solution. oup.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. nih.gov | Comparison of the experimental VCD spectrum with DFT-calculated spectra for the (2S,3S) configuration. nih.gov | Powerful for determining absolute configuration in solution without derivatization. americanlaboratory.com |

Diastereomeric and Enantiomeric Ratio Assessment Techniques

Ensuring the stereochemical purity of this compound is crucial. Various chromatographic and spectroscopic techniques are used to quantify the presence of other diastereomers (e.g., (2R,3S) or (2S,3R)) and its enantiomer ((2R,3R)).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. mdpi.comrsc.orgnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the stereoisomers. rsc.orgresearchgate.net For an acidic compound like this compound, polysaccharide-based CSPs are often effective. researchgate.net Alternatively, the carboxylic acid can be derivatized with a chiral alcohol to form diastereomeric esters, which can then be separated on a standard achiral stationary phase. consensus.app

Chiral Gas Chromatography (GC): For volatile derivatives of the compound, chiral GC offers high resolution and sensitivity. chromatographyonline.comresearchgate.netchromatographyonline.com The analyte, often after esterification of the carboxylic acid and acylation of the hydroxyl group, is passed through a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz The differential interactions between the stereoisomers and the CSP lead to different retention times, allowing for their separation and quantification.

NMR Spectroscopy: High-resolution NMR spectroscopy can be used to determine diastereomeric ratios. rsc.orgrsc.org The signals for specific protons in different diastereomers will often have slightly different chemical shifts, allowing for their integration and the calculation of the diastereomeric excess. For determining enantiomeric excess, the use of a chiral derivatizing agent or a chiral solvating agent is necessary to induce chemical shift non-equivalence between the enantiomers. acs.orgacs.orgnih.gov

| Technique | Principle | Application to this compound | Information Obtained |

|---|---|---|---|

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. rsc.org | Direct separation on a chiral column or separation of diastereomeric derivatives on an achiral column. mdpi.comconsensus.app | Enantiomeric excess (ee) and diastereomeric excess (de). |

| Chiral GC | Separation of volatile stereoisomeric derivatives on a chiral capillary column. researchgate.net | Analysis of esterified and acylated derivatives on a cyclodextrin-based column. chromatographyonline.com | High-resolution separation and quantification of all stereoisomers. |

| NMR Spectroscopy | Distinct chemical shifts for diastereomers or for enantiomers in a chiral environment. rsc.orgnih.gov | Direct integration of diastereomeric signals or analysis after addition of a chiral resolving agent. rsc.org | Diastereomeric ratio; enantiomeric ratio with chiral auxiliaries. |

Conformational Analysis and Stereochemical Stability

The chemical behavior of this compound is influenced by its conformational preferences and stereochemical stability. The molecule's acyclic nature allows for rotation around its carbon-carbon single bonds, leading to various conformers. libretexts.orgchemistrysteps.comyoutube.com

Stereochemical Stability: The stereocenters at C2 and C3 are generally configurationally stable under normal conditions. However, epimerization (inversion of configuration at one stereocenter) could potentially occur under harsh basic or acidic conditions, particularly at the C2 position due to the acidity of the adjacent carboxylic acid proton. The stability of the C3 stereocenter is generally higher. The presence of the electron-withdrawing nitro group can influence the acidity of neighboring protons and potentially impact the conditions under which stereochemical integrity is maintained.

| Aspect | Governing Factors | Relevance to this compound |

|---|---|---|

| Conformational Preferences | Torsional strain, steric hindrance, and intramolecular interactions. libretexts.orgchemistrysteps.com | Rotation around the C2-C3 and C3-C4 bonds leads to staggered and eclipsed conformers. Intramolecular hydrogen bonding between the -OH and -NO₂ groups is a key stabilizing factor. quora.comresearchgate.net |

| Stereochemical Stability | Bond strengths and reaction conditions (pH, temperature). | The C2 and C3 stereocenters are generally stable. The potential for epimerization at C2 under certain conditions should be considered. |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Structural Elucidation (e.g., ESI-MS/MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structure of novel compounds. Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing polar molecules like hydroxy-nitropentanoic acids, as it typically produces intact molecular ions.

In a hypothetical ESI-MS analysis of (2S,3S)-2-hydroxy-3-nitropentanoic acid in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The exact mass of this ion can be calculated and compared with the measured mass to confirm the elemental composition (C₅H₈NO₅⁻).

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M-H]⁻ | 162.0357 | Deprotonated molecule |

| [M-H-H₂O]⁻ | 144.0251 | Loss of water |

| [M-H-NO₂]⁻ | 116.0455 | Loss of nitrogen dioxide |

| [M-H-CO₂]⁻ | 118.0509 | Loss of carbon dioxide |

Note: The m/z values are predicted and would need to be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., 2D NMR, ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure and stereochemistry of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and various 2D NMR techniques would be employed for the complete assignment of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each proton in the molecule. The chemical shifts would be influenced by the neighboring electron-withdrawing hydroxyl and nitro groups. The coupling constants (J-values) between adjacent protons, particularly H-2 and H-3, would be crucial for determining their relative stereochemistry. For a syn relationship, as in the (2S,3S) isomer, a smaller coupling constant is generally expected compared to the anti diastereomer.

¹³C NMR: The carbon NMR spectrum would reveal five distinct signals, corresponding to the five carbon atoms in the pentanoic acid backbone. The chemical shifts of C-2 and C-3 would be significantly downfield due to the direct attachment of the electronegative oxygen and nitrogen atoms.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range C-H correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be essential for confirming the stereochemistry by identifying protons that are close in space. For the (2S,3S) isomer, a NOE between H-2 and H-3 would be expected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a 2-hydroxy-3-nitropentanoic acid structure

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 (COOH) | - | ~170-175 |

| C-2 (CHOH) | ~4.2-4.4 | ~70-75 |

| C-3 (CHNO₂) | ~4.8-5.0 | ~85-90 |

| C-4 (CH₂) | ~1.8-2.0 | ~25-30 |

| C-5 (CH₃) | ~0.9-1.1 | ~10-15 |

Note: These are approximate chemical shift ranges based on similar structures. Actual values would depend on the solvent and other experimental conditions.

Chiral Chromatography Methods for Enantiomeric Separation and Purity Assessment (e.g., GC-MS, LC)

Chiral chromatography is essential for separating enantiomers and diastereomers and for assessing the enantiomeric purity of a chiral compound. Both gas chromatography (GC) and liquid chromatography (LC) can be adapted for chiral separations.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid and hydroxyl groups of this compound would typically need to be derivatized to increase volatility. Common derivatization agents include silylating agents (e.g., BSTFA) or esterifying and acylating agents. The separation would be performed on a chiral stationary phase, which contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for the separation of enantiomers without derivatization. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds. The mobile phase composition (a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol) would be optimized to achieve the best separation. The separated enantiomers would be detected using a UV detector or, for higher sensitivity and structural confirmation, a mass spectrometer (LC-MS).

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. To perform this analysis, a single crystal of high quality is required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms in the crystal lattice can be determined. For chiral molecules, the determination of the absolute configuration is often possible, for instance, by using the Flack parameter.

While no published crystal structure for this compound was found, this technique would be the definitive method to confirm the S configuration at both the C-2 and C-3 stereocenters and to determine the precise bond lengths, bond angles, and torsion angles in the solid state.

Computational Chemistry and Molecular Modeling of 2s,3s 2 Hydroxy 3 Nitropentanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometry to reactivity indices.

For (2S,3S)-2-hydroxy-3-nitropentanoic acid, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be determined. The presence of a nitro group, a strong electron-withdrawing substituent, is expected to significantly influence the electronic distribution and acidity of the carboxylic acid group. DFT can quantify this effect by calculating properties such as molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule.

Furthermore, DFT provides valuable reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Below is a representative table of DFT-calculated electronic properties that could be expected for a molecule like this compound, based on general principles and data for similar compounds.

| Calculated Property | Representative Value | Significance |

| Total Energy | (Value in Hartrees) | Thermodynamic stability |

| HOMO Energy | (Value in eV) | Electron-donating ability |

| LUMO Energy | (Value in eV) | Electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Polarity of the molecule |

| pKa (calculated) | ~1.5 - 2.5 | Acidity of the carboxylic acid |

This table is illustrative and does not represent experimentally verified data for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

Moreover, if studying the compound in a biological context, MD simulations can model its interaction with a target protein. This can reveal the specific binding mode, key intermolecular interactions (like hydrogen bonds and electrostatic interactions), and the stability of the resulting complex.

Reaction Mechanism Elucidation through Computational Approaches

For this compound, computational methods could be used to study various reactions. For instance, the oxidation of the hydroxyl group to a ketone or the reduction of the nitro group to an amine are plausible transformations. Computational studies can model these processes, calculating the activation energies for different proposed mechanisms. This can help in understanding the reaction kinetics and predicting the most favorable reaction conditions. For example, in acidic conditions, the hydroxyl group can be protonated, making it a better leaving group for substitution reactions.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is a valuable tool for interpreting experimental spectra and confirming the structure of a compound. For this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be performed.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies correspond to the absorption peaks in an IR spectrum and can be used to assign the experimental peaks to specific functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus and can be a powerful aid in assigning the complex NMR spectra of chiral molecules.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption in the UV-Vis spectrum. This can provide insights into the electronic structure and the nature of the chromophores within the molecule.

Strategic Applications in Complex Molecule Synthesis

Utilization as a Chiral Building Block for Non-Proteinogenic Amino Acids

(2S,3S)-2-hydroxy-3-nitropentanoic acid is a key precursor for the synthesis of non-proteinogenic amino acids, which are crucial components of many biologically active natural products and pharmaceuticals. wikipedia.orgnih.gov The inherent chirality of this building block allows for the direct introduction of multiple stereocenters, a significant advantage in the total synthesis of complex targets.

The primary route to these unusual amino acids involves the reduction of the nitro group to a primary amine. This transformation is typically achieved with high efficiency using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or nickel boride (NiCl₂/NaBH₄). The resulting β-amino-α-hydroxy acid is a valuable synthon.

A notable example is the synthesis of (2S,3S)-β-hydroxyleucine, a non-proteinogenic amino acid found in several bioactive natural products, including the muraymycin nucleoside antibiotics. nih.gov The synthesis of (2S,3S)-β-hydroxyleucine from precursors with the same stereochemical arrangement highlights the utility of this compound as a starting material. The strategic placement of the hydroxyl and nitro groups facilitates the creation of the final amino acid structure with precise stereocontrol. nih.govepfl.ch

Furthermore, the α-hydroxy-β-amino acid motif is a key structural feature in various other biologically significant molecules, such as the antihypertensive agent microginin, which contains the non-proteinogenic amino acid (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA). nih.govbeilstein-journals.orgresearchgate.net The synthesis of such compounds often relies on chiral pool starting materials or asymmetric methods that generate stereocenters analogous to those in this compound. nih.govbeilstein-journals.org

Table 1: Synthesis of Non-Proteinogenic Amino Acids

| Target Amino Acid | Key Synthetic Transformation | Precursor Type | Reference |

|---|---|---|---|

| (2S,3S)-β-Hydroxyleucine | Reduction of nitro group | Chiral nitro alcohol | nih.gov |

| (2S,3R)-AHDA | Reduction of azido (B1232118) group | Chiral azido alcohol | nih.govbeilstein-journals.org |

| Dipeptide Precursors | Amide coupling | α-Hydroxy-β-amino acid | koreascience.kr |

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. frontiersin.orgrsc.orgnih.govresearchgate.net The nitro group in this compound can be leveraged as a masked amino group or as a reactive handle for the construction of these cyclic systems.

One of the most powerful methods for synthesizing nitrogen-containing heterocycles from nitro compounds is reductive cyclization. unimi.it This strategy typically involves the reduction of the nitro group in the presence of a suitable electrophile, leading to an intramolecular cyclization event. For instance, ortho-substituted nitroarenes can be converted to a wide variety of nitrogen heterocycles using carbon monoxide as a reductant. unimi.it While this specific substrate is aliphatic, the principle of using the nitro group as a precursor to a nucleophilic nitrogen atom that can participate in ring-forming reactions is broadly applicable.

The synthesis of isoxazolidines, for example, can be achieved through the cycloaddition of chiral nitrones, which can be derived from nitro compounds. acs.org Additionally, the reduction of the nitro group to an amine, followed by condensation with a dicarbonyl compound or its equivalent, can provide access to various heterocyclic systems such as pyrroles, pyrazoles, and imidazoles. The presence of the adjacent hydroxyl group in this compound can also be exploited to direct or participate in these cyclization reactions, leading to the formation of highly functionalized and stereochemically complex heterocycles. nih.gov

Table 2: Heterocycle Synthesis from Nitro Precursors

| Heterocycle Class | Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| Indoles | Reductive cyclization | o-Nitrostyrenes | unimi.it |

| Spirooxindoles | [3+2] Cycloaddition | N-vinyl oxindole (B195798) nitro compounds | rsc.org |

| Isoxazolines | Copper-catalyzed reaction | Copper nitrate (B79036) as nitrogen source | researchgate.net |

| Imidazolidines | Reaction with aziridines | Imines | frontiersin.org |

Application in Asymmetric Synthesis of Biologically Active Compounds

The enantiomerically pure nature of this compound makes it an invaluable starting material for the asymmetric synthesis of biologically active compounds. nih.govyoutube.comslideshare.net The stereocenters present in this molecule can be transferred to the final target, obviating the need for challenging asymmetric transformations or chiral resolutions later in the synthetic sequence.

The asymmetric Henry (nitroaldol) reaction is a cornerstone of this approach, providing access to chiral β-nitro alcohols, which are direct precursors to compounds like this compound. organic-chemistry.orgrsc.orgbuchler-gmbh.comresearchgate.net These nitro alcohols are versatile intermediates in the synthesis of numerous pharmaceuticals. For example, they are key building blocks for the synthesis of β-adrenergic blocking agents (beta-blockers) such as (S)-propranolol, (S)-moprolol, and (S)-toliprolol. organic-chemistry.org

Furthermore, derivatives of chiral nitro alcohols have been employed in the synthesis of potent HIV protease inhibitors like Amprenavir. The synthesis of these complex molecules often involves the diastereoselective addition of a nucleophile to a chiral aldehyde, followed by reduction of the nitro group to an amine. The stereochemistry of the starting nitro alcohol dictates the stereochemical outcome of the final product.

The utility of chiral organoselenium compounds, which can be synthesized from chiral precursors, in asymmetric catalysis further underscores the importance of building blocks like this compound. nih.gov

Table 3: Biologically Active Compounds from Chiral Nitro Precursors

| Compound Class | Example | Key Synthetic Step | Reference |

|---|---|---|---|

| β-Adrenergic Blockers | (S)-Propranolol | Asymmetric Henry Reaction | organic-chemistry.org |

| HIV Protease Inhibitors | Amprenavir | Diastereoselective Nitroaldol Reaction | |

| Antihypertensive Agents | Microginin | Stereoselective synthesis of amino acid segment | nih.govbeilstein-journals.org |

| Antifungal Agents | Echinocandin B | Incorporation of non-proteinogenic amino acids | nih.gov |

Derivatization for Enhanced Synthetic Utility

To expand the synthetic utility of this compound, both the hydroxyl and carboxylic acid functionalities can be readily derivatized. These modifications can protect the reactive groups, alter the molecule's reactivity, or introduce new functional handles for subsequent transformations.

The hydroxyl group can be acylated to form esters or etherified to introduce various protecting groups. For instance, the synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine has been demonstrated, showcasing a strategy that can be applied to this compound. nih.gov This acylation can be used to introduce lipid side chains, which have been shown to significantly increase the biological activity of certain natural products. nih.gov

The carboxylic acid can be converted to a variety of derivatives, including esters, amides, and acid chlorides. Esterification, for example, is a common transformation that facilitates subsequent reactions by protecting the acidic proton and increasing solubility in organic solvents. The choice of protecting group for both the hydroxyl and carboxylic acid moieties is crucial for the successful execution of a multi-step synthesis and must be carefully considered based on the planned reaction conditions.

Table 4: Derivatization of this compound and Analogs

| Functional Group | Derivative | Purpose | Reference |

|---|---|---|---|

| Hydroxyl | O-Acyl | Introduce side chains, modify bioactivity | nih.gov |

| Hydroxyl | O-Benzyl Ether | Protection | nih.gov |

| Carboxylic Acid | Ester | Protection, improve solubility | nih.gov |

| Amino (from Nitro) | Cbz (Carboxybenzyl) | Protection | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.